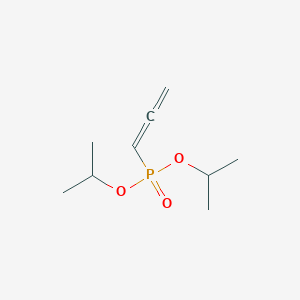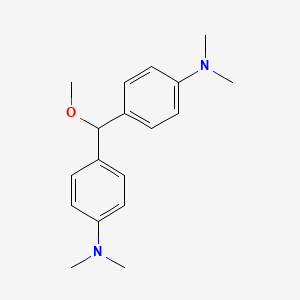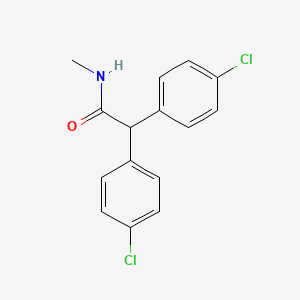
2,2-bis(4-chlorophenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(4-chlorophenyl)-N-methylacetamide is an organochlorine compound known for its unique chemical structure and properties It is a derivative of acetic acid, where two 4-chlorophenyl groups are attached to the 2-position of the acetic acid molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chlorophenyl)-N-methylacetamide typically involves the reaction of 4-chlorobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
[ \text{4-chlorobenzyl chloride} + \text{N-methylacetamide} \xrightarrow{\text{NaOH, reflux}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-bis(4-chlorophenyl)-N-methylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-bis(4-chlorophenyl)acetic acid.
Reduction: Formation of 2,2-bis(4-chlorophenyl)-N-methylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-bis(4-chlorophenyl)-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organochlorine compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-bis(4-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine insecticide with similar structural features.
2,2-bis(4-chlorophenyl)acetic acid: A related compound with similar chemical properties.
Uniqueness
2,2-bis(4-chlorophenyl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6316-74-1 |
|---|---|
Formule moléculaire |
C15H13Cl2NO |
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
2,2-bis(4-chlorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-18-15(19)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14H,1H3,(H,18,19) |
Clé InChI |
AXQWLYVOVYXKFB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)
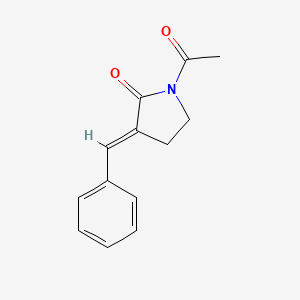

![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol](/img/structure/B14739978.png)


![Benzamide,n-[(4-aminophenyl)sulfonyl]-2-hydroxy-](/img/structure/B14739995.png)
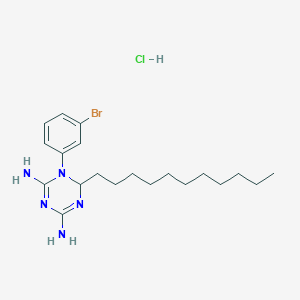
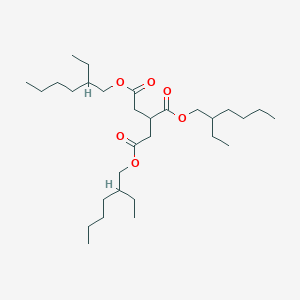
![N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide](/img/structure/B14740017.png)

